molecular formula C6H10Ba2O12P2 B1581301 barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate CAS No. 6035-52-5

barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate

Cat. No.: B1581301
CAS No.: 6035-52-5
M. Wt: 610.74 g/mol
InChI Key: XTWXMNPKAVQMQE-ABICQQBESA-J
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Description

Barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate is a barium salt of a phosphorylated hexose derivative. The anion features a highly oxygenated hexyl backbone with stereospecific hydroxyl groups (2S,3S,4R configuration), a ketone at C5, and two phosphate groups at C4.

Properties

CAS No.

6035-52-5

Molecular Formula

C6H10Ba2O12P2

Molecular Weight

610.74 g/mol

IUPAC Name

barium(2+);[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate

InChI

InChI=1S/C6H14O12P2.2Ba/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m1../s1

InChI Key

XTWXMNPKAVQMQE-ABICQQBESA-J

SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2]

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2]

Canonical SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2]

Other CAS No.

6035-52-5

Related CAS

488-69-7 (Parent)

Origin of Product

United States

Preparation Methods

Preparation from Barium Chloride and Organic Phosphates

A common industrial approach for barium phosphate compounds involves the reaction of barium chloride solutions with phosphate sources under aqueous conditions:

  • Step A: Dissolve barium chloride (BaCl₂) in water to form a clear solution.
  • Step B: Add the organic phosphate ligand solution, such as a solution containing the phosphorylated hexyl sugar derivative, under stirring.
  • Step C: Control the molar ratio of barium ions to phosphate groups to achieve the desired stoichiometry (commonly 3:1.6 to 3:2.4 molar ratio for Ba:P).
  • Step D: Maintain the reaction temperature typically around ambient to 80°C to facilitate precipitation.
  • Step E: Filter the precipitated barium phosphate complex.
  • Step F: Wash the precipitate to remove soluble impurities such as potassium chloride or residual salts.
  • Step G: Dry and pulverize the product to obtain the final barium phosphate complex.

This method is supported by industrial patents describing similar barium phosphate preparations using barium chloride and phosphate salts such as potassium phosphate.

Preparation from Barium Sulfide Waste Residues

In industrial settings, barium phosphate can also be prepared from barium sulfide-containing waste residues:

  • Step A: Dissolve barium sulfide-containing waste residue in water to obtain a solution containing barium sulfide and barium chloride.
  • Step B: React this solution with hydrochloric acid (HCl) to convert barium sulfide to barium chloride and release hydrogen sulfide gas (H₂S), which is absorbed in sodium hydroxide solution to prevent pollution.
  • Step C: Mix the resulting barium chloride solution with potassium phosphate to precipitate barium phosphate.
  • Step D: Filter, wash, and dry the barium phosphate precipitate.
  • Step E: The filtrate containing potassium chloride can be further processed to recover potassium chloride crystals.

This environmentally considerate method utilizes waste residues and is detailed in patent CN102115048A, which highlights molar ratios, reaction conditions, and waste gas treatment.

Reaction Conditions and Parameters

Step Parameter Typical Range / Condition Purpose
A Barium salt concentration Saturated aqueous solution Ensure sufficient Ba²⁺ availability
B Acid addition (if BaS used) Molar ratio BaS:HCl = 1:1.6 to 1:2.4 Convert BaS to BaCl₂, release H₂S
C BaCl₂ : phosphate molar ratio 3 : 1.6 to 3 : 2.4 Control stoichiometry for precipitation
D Temperature 25°C to 80°C Optimize reaction kinetics and crystallinity
E Stirring Continuous stirring during mixing Homogeneous reaction mixture
F Filtration Vacuum or pressure filtration Isolate solid product
G Washing Water or dilute acid wash Remove soluble impurities
H Drying 60°C to 120°C under vacuum or air drying Obtain dry, stable product

Analytical and Research Findings

  • The reaction of barium chloride with phosphate sources yields a barium phosphate precipitate characterized by high purity and controlled particle size.
  • The presence of multiple hydroxyl groups and oxo functionalities in the organic phosphate ligand can influence solubility and precipitation kinetics, requiring precise pH and temperature control.
  • Environmental control measures, such as absorption of hydrogen sulfide gas in sodium hydroxide, are critical for industrial-scale preparations involving barium sulfide.
  • The molar ratios of reactants directly affect yield and purity; excess phosphate or barium ions can lead to impurities or incomplete precipitation.
  • Post-precipitation washing and drying steps are crucial to remove residual salts such as potassium chloride and to stabilize the barium phosphate complex.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Challenges
Direct precipitation Barium chloride + organic phosphate Mixing, controlled pH, filtration, drying High purity, straightforward Requires pure reagents
Waste residue conversion Barium sulfide waste + HCl + K₃PO₄ Conversion of BaS → BaCl₂, precipitation Utilizes waste, eco-friendly H₂S gas handling, complex steps
Controlled molar ratio method BaCl₂ + potassium phosphate Stoichiometric control, temperature control Optimized yield and crystallinity Requires precise control

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate involves its role in metabolic pathways. It acts as an intermediate in glycolysis, where it is phosphorylated to form fructose-1,6-bisphosphate. This compound then participates in the regulation of key enzymes such as phosphofructokinase, which catalyzes one of the rate-limiting steps in glycolysis . Additionally, its ability to form complexes with metal ions can influence various biochemical processes .

Comparison with Similar Compounds

(2S,3S,4R)-1-tert-Butoxycarbonylamino-3-Hydroxy-2-Isobutyl-4-Methylproline Methyl Ester ()

  • Key Features: Pyrrolidine ring with Boc-protected amine and ester groups. Intermolecular hydrogen bonds (O1-H1…O2: 1.98 Å, 169° angle) stabilize the crystal lattice. Nonpolar layers formed by Boc and ester groups, polar channels via hydrogen bonding.
  • Comparison :
    • Unlike the target compound, this lacks phosphate groups but shares stereochemical complexity (2S,3S,4R configuration). Hydrogen bonding patterns differ due to the absence of phosphate-mediated interactions.
    • Crystallization methods (e.g., ethyl acetate/petroleum ether chromatography) may parallel purification strategies for phosphorylated compounds .

(2S,3S,4R,5S)-3,4-Dihydroxy-5-Methyl-2-Nonyl-Pyrrolidine Hydrochloride ()

  • Key Features: Orthorhombic crystal system (P2₁2₁2₁), with a hydrogen-bonded network involving Cl⁻ and hydroxyl groups. Polar/nonpolar bilayer stacking along the c-axis.
  • Comparison: Both compounds exhibit hydroxyl-rich stereocenters, but the hydrochloride salt’s hydrogen bonding involves chloride ions, whereas the barium compound’s phosphate groups likely coordinate with Ba²⁺. Layer stacking in resembles the polar/nonpolar segregation observed in phosphorylated systems but lacks phosphate’s tetrahedral geometry .

Functional Analogues

(2S,3S)-3-((tert-Butoxycarbonyl)Amino)-2-Hydroxy-3-(Naphthalen-2-Yl)Propanoic Acid ()

  • Key Features: Carboxylic acid and Boc-protected amine groups.
  • Comparison: The carboxylic acid group contrasts with the target compound’s phosphate esters, impacting solubility (e.g., higher hydrophilicity in phosphorylated systems).

Comparative Data Table

Property Target Compound (Barium Salt) Compound Compound
Molecular Formula Ba²⁺ + C₆H₁₀O₁₃P₂²⁻ (estimated) C₁₆H₂₉NO₅ C₁₄H₃₀ClNO₂
Key Functional Groups Phosphate esters, hydroxyl, ketone Ester, Boc-protected amine Hydroxyl, hydrochloride, alkyl
Hydrogen Bonding Likely extensive (phosphate-OH) O1-H1…O2 (1.98 Å) Cl⁻…H-O/N⁺ (ionic H-bonds)
Crystal System Not reported (inferred: polar layers) Monoclinic (nonpolar/polar layers) Orthorhombic (P2₁2₁2₁)
Synthesis Not reported Stereoselective alkylation Acidic cleavage of isopropylidene

Research Findings and Gaps

  • Crystallographic Data: Direct studies on the barium compound’s crystal structure are absent. Predictions based on –2 suggest polar/nonpolar layer segregation and Ba²⁺-phosphate coordination.

Biological Activity

Barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate is a complex compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Barium Ion (Ba²⁺) : A divalent metal ion that can influence various biochemical processes.
  • Phosphate Group : Contributes to the compound's reactivity and interaction with biological molecules.
  • Trihydroxyhexyl Backbone : The stereochemistry of the hexyl chain plays a crucial role in its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound may involve several mechanisms:

  • Cell Signaling Modulation : The phosphate group can participate in signaling pathways by acting as a phosphate donor or acceptor.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Interaction with Membrane Proteins : Due to its ionic nature, barium may interact with membrane proteins, altering their function and cellular signaling.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits phosphatases and kinases
CytotoxicityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesExhibits activity against certain bacteria
Cell ProliferationModulates growth factor signaling

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant induction of apoptosis at concentrations above 10 µM, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity :
    Research demonstrated that this compound exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both organisms .
  • Enzyme Interaction Studies :
    Investigations into enzyme inhibition revealed that the compound effectively inhibited alkaline phosphatase activity. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of inhibition .

Q & A

What are the critical considerations for synthesizing barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate, and how can stereochemical purity be ensured?

Methodological Answer:
Synthesis of this compound requires multi-step organic reactions, including phosphorylation, hydroxyl protection/deprotection, and barium salt formation. Key challenges include preserving stereochemical integrity (2S,3S,4R configuration) and preventing phosphate group hydrolysis.

  • Step 1: Use tert-butyldimethylsilyl (TBDMS) ethers to protect hydroxyl groups during phosphorylation (analogous to methods in ).
  • Step 2: Employ anhydrous conditions and low temperatures (0–5°C) to minimize side reactions during phosphorylation (see handling precautions in ).
  • Step 3: Validate stereochemistry via 1H^{1}\text{H}-NMR coupling constants and X-ray crystallography (as referenced in ).

Advanced Note: Contradictions in yield and purity often arise from competing intramolecular cyclization; optimize pH (6.5–7.0) and ionic strength to suppress undesired pathways .

How can researchers resolve discrepancies in reported stability data for this compound under varying pH and temperature conditions?

Methodological Answer:
Stability studies should combine kinetic analysis with structural characterization:

  • Experimental Design:
    • pH Stability: Perform accelerated degradation studies at pH 2–10, using HPLC to quantify decomposition products (e.g., free phosphate or barium carbonate precipitates) .
    • Thermal Stability: Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds (see for analogous protocols).
  • Data Contradiction Analysis: Discrepancies often stem from impurities (e.g., residual solvents) or inconsistent buffer systems. Replicate experiments under controlled conditions (e.g., anhydrous buffers) and cross-validate with FTIR to detect hydrolytic byproducts .

What advanced techniques are recommended for characterizing interactions between this compound and biological membranes or enzymes?

Methodological Answer:
Focus on biophysical and computational methods:

  • Surface Plasmon Resonance (SPR): Quantify binding affinity to membrane receptors (e.g., nucleoside transporters) using immobilized lipid bilayers .
  • Molecular Dynamics (MD) Simulations: Model the compound’s interaction with phosphate-binding pockets in enzymes (e.g., phosphatases or kinases) using software like GROMACS .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) of binding events, ensuring buffer compatibility with barium’s low solubility in phosphate-rich media .

Advanced Note: Contradictions in binding data may arise from aggregation; use dynamic light scattering (DLS) to confirm monomeric state prior to assays .

How should researchers design experiments to investigate the compound’s role in catalytic or inhibitory processes?

Methodological Answer:
Adopt a hypothesis-driven framework:

  • Hypothesis 1: The compound acts as a competitive inhibitor of phosphatases due to structural mimicry of phosphorylated substrates.
    • Test: Compare IC50_{50} values against natural substrates (e.g., glucose-6-phosphate) using colorimetric assays ().
  • Hypothesis 2: Barium ions modulate enzyme activity via allosteric binding.
    • Test: Use EDTA to chelate free barium and assess activity restoration (control for barium’s insolubility in sulfate buffers) .

Advanced Note: Account for pH-dependent speciation of phosphate groups, which alters binding kinetics .

What are the best practices for handling and storing this compound to prevent decomposition?

Methodological Answer:

  • Handling: Use argon-purged environments to avoid moisture absorption. Wear nitrile gloves and eye protection (per ’s safety protocols).
  • Storage: Store at -20°C in amber glass vials with desiccants (silica gel). Avoid plastic containers due to static charge risks ().
  • Stability Monitoring: Conduct monthly HPLC purity checks and track barium ion release via atomic absorption spectroscopy .

Tables for Key Data

Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeCritical Impact
Reaction Temperature0–5°CMinimizes hydrolysis
pH During Phosphorylation6.5–7.0Prevents cyclization
Solvent SystemAnhydrous DMF/THFEnhances yield

Table 2: Physical and Chemical Properties

PropertyMethodObserved Value
Solubility in WaterGravimetric Analysis1.2 mg/mL (pH 7.0)
Thermal DecompositionTGAOnset at 180°C
LogP (Partition Coeff.)Shake-Flask Method-3.2 ± 0.1

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
Reactant of Route 2
barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate

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